Heptyl phenylacetate
CAS No.: 39736-25-9
Cat. No.: VC3894756
Molecular Formula: C15H22O2
Molecular Weight: 234.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 39736-25-9 |
---|---|
Molecular Formula | C15H22O2 |
Molecular Weight | 234.33 g/mol |
IUPAC Name | heptyl 2-phenylacetate |
Standard InChI | InChI=1S/C15H22O2/c1-2-3-4-5-9-12-17-15(16)13-14-10-7-6-8-11-14/h6-8,10-11H,2-5,9,12-13H2,1H3 |
Standard InChI Key | MFCMCQJYPOAXCB-UHFFFAOYSA-N |
SMILES | CCCCCCCOC(=O)CC1=CC=CC=C1 |
Canonical SMILES | CCCCCCCOC(=O)CC1=CC=CC=C1 |
Introduction
Chemical Identity and Structural Characteristics
Heptyl phenylacetate, systematically named heptyl benzeneacetate or phenylacetic acid heptyl ester, is a branched ester derived from phenylacetic acid and heptanol. Its molecular formula is C₁₅H₂₂O₂, with an average molecular mass of 234.339 g/mol and a monoisotopic mass of 234.161980 g/mol . The compound’s structure consists of a phenyl group attached to an acetic acid moiety, which is esterified with a seven-carbon alkyl chain (heptyl group).
Stereochemical and Structural Data
The compound is achiral, lacking defined stereocenters or E/Z isomerism . Its SMILES notation (CCCCCCCOC(=O)CC1=CC=CC=C1
) and InChI key (MFCMCQJYPOAXCB-UHFFFAOYSA-N
) provide unambiguous representations of its connectivity . The absence of optical activity simplifies its synthesis and purification processes, as no enantiomeric separation is required .
Regulatory and Identification Codes
Heptyl phenylacetate is assigned the EINECS number 254-609-3 and the CAS registry number 39736-25-9 . These identifiers facilitate regulatory compliance and safety assessments in industrial applications.
Synthesis and Production Methodologies
Table 1: Optimized Conditions for Ester Synthesis
Parameter | Value |
---|---|
Temperature | 120°C |
Reaction Time | 2 hours |
Catalyst | None |
Yield | 85–95% |
Purity (GC-MS) | >99% |
Green Chemistry Innovations
A solvent-free protocol eliminates volatile organic compound (VOC) emissions and reduces post-reaction purification steps. For instance, JETIR (2020) reported that substituting traditional acid/base catalysts with thermal activation at 120°C enabled efficient esterification of phenols . This approach could be adapted for heptyl phenylacetate by reacting phenylacetic acid with heptanol under similar conditions.
Physical and Chemical Properties
Thermodynamic and Spectroscopic Data
Heptyl phenylacetate’s boiling point and melting point remain unspecified in available literature, but analogous esters like phenyl acetate exhibit boiling points near 196°C . Its infrared (IR) spectrum features key absorption bands:
-
1742 cm⁻¹: C=O stretching (ester carbonyl)
-
1506 cm⁻¹: C–O stretching (ester linkage)
Solubility and Stability
The compound is lipophilic, with expected solubility in nonpolar solvents like hexane and ethyl acetate. Its stability under ambient conditions is inferred from the absence of reactive functional groups, though prolonged exposure to strong acids or bases may hydrolyze the ester bond.
Analytical Characterization Techniques
Chromatographic and Spectroscopic Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS): Resolves ester purity and identifies byproducts .
-
Nuclear Magnetic Resonance (NMR): ¹H NMR reveals signals at δ 0.88 ppm (heptyl CH₃), δ 1.26–1.56 ppm (heptyl CH₂), and δ 7.28–7.34 ppm (phenyl protons) .
-
Fourier-Transform Infrared (FTIR): Confirms ester functional groups (see Section 3.1) .
Quantitative Analysis
Liquid chromatography-mass spectrometry (LC-MS) quantifies heptyl phenylacetate in complex matrices, with detection limits as low as 1 ppm under optimized conditions .
Future Research Directions
-
Synthesis Optimization: Develop catalytic systems (e.g., immobilized lipases) to improve yield and selectivity.
-
Application Trials: Evaluate the compound’s efficacy in fragrance formulations and drug delivery systems.
-
Toxicological Profiling: Conduct in vitro and in vivo studies to establish occupational exposure limits.
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